molecular formula C13H13N3O3 B8569953 Ethyl [4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]carbamate CAS No. 89541-74-2

Ethyl [4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]carbamate

Cat. No.: B8569953
CAS No.: 89541-74-2
M. Wt: 259.26 g/mol
InChI Key: CITHCDNYOHYZHH-UHFFFAOYSA-N
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Description

Ethyl [4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]carbamate is a useful research compound. Its molecular formula is C13H13N3O3 and its molecular weight is 259.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

89541-74-2

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

ethyl N-[4-(6-oxo-1H-pyrazin-3-yl)phenyl]carbamate

InChI

InChI=1S/C13H13N3O3/c1-2-19-13(18)16-10-5-3-9(4-6-10)11-7-15-12(17)8-14-11/h3-8H,2H2,1H3,(H,15,17)(H,16,18)

InChI Key

CITHCDNYOHYZHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)C2=CNC(=O)C=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl N-hydroxy-N-phenylcarbamate (7.9 g) was added to a solution of potassium hydroxide (2.45 g) in ethanol (125 ml). After the solution had been stirred for 30 minutes, chloropyrazine (5 g) and a small amount of molecular sieve (4 A) pellets were added. The solution was stirred for two hours and allowed to stand for 144 hours to give a dark brown solution. This solution was evaporated under reduced pressure to give an oil which was washed with dilute acetic acid and solidified. This solid was recrystallised from n-propanol, stirred with water for two hours to remove salts, collected and dried to afford the title compound (1.8 g), m.p. 260°-262° C.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl N-hydroxy-N-phenylcarbamate (7.9 g) was added to a solution of potassium hydroxide (2.45 g) in ethanol (125 ml). After the solution had been stirred for 30 minutes, chloropyrazine (5 g) and a small amount of molecular sieve (4A) pellets were added. The solution was stirred for two hours and allowed to stand for 144 hours to give a dark brown solution. This solution was evaporated under reduced pressure to give an oil which was washed with dilute acetic acid and solidified. This solid was recrystallised from n-propanol, stirred with water for two hours to remove salts, collected and dried to afford the title compound (1.8 g), m.p. 260°-262° C.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
( 4A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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